ethyl 2,4-dimethyl-5-[(prop-2-enylcarbamothioylamino)carbamoyl]-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2,4-dimethyl-5-[(prop-2-enylcarbamothioylamino)carbamoyl]-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dimethyl-5-[(prop-2-enylcarbamothioylamino)carbamoyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole core, followed by the introduction of various substituents. Key steps may include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: Introduction of the ethyl ester group and other substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.
Thioamide Formation: The prop-2-enylcarbamothioylamino group can be introduced via a reaction between an appropriate amine and carbon disulfide, followed by alkylation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring and the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation Products: Pyrrole-2,3-diones and other oxidized derivatives.
Reduction Products: Alcohols, amines, and reduced pyrrole derivatives.
Substitution Products: Various substituted pyrroles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
Biological Studies: The compound can be used to study the interactions of pyrrole derivatives with biological systems, providing insights into their mechanisms of action and potential therapeutic uses.
Industrial Applications: Its derivatives may find use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-[(prop-2-enylcarbamothioylamino)carbamoyl]-1H-pyrrole-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets in biological systems. These interactions may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate: Similar in structure but with a nitro group instead of the thioamide group.
2,4-Dimethyl-1H-pyrrole-3-carboxylate Derivatives: Various derivatives with different substituents at the 5-position.
Uniqueness: Ethyl 2,4-dimethyl-5-[(prop-2-enylcarbamothioylamino)carbamoyl]-1H-pyrrole-3-carboxylate is unique due to the presence of the prop-2-enylcarbamothioylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and synthetic methodologies.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[(prop-2-enylcarbamothioylamino)carbamoyl]-1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-7-15-14(22)18-17-12(19)11-8(3)10(9(4)16-11)13(20)21-6-2/h5,16H,1,6-7H2,2-4H3,(H,17,19)(H2,15,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPYZNUPAJLCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=S)NCC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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